2-Amino-4-methyl-5-acetylthiazole

概述

描述

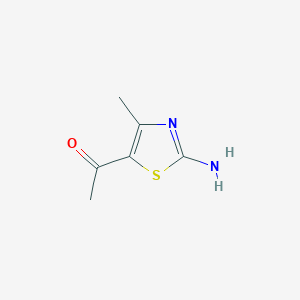

2-Amino-4-methyl-5-acetylthiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its aromatic properties and significant reactivity due to the presence of the thiazole ring. The molecular formula of this compound is C6H8N2OS, and it has a molecular weight of 156.21 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-methyl-5-acetylthiazole typically involves the reaction of 3-chloro-2,4-pentanedione with thiourea in the presence of a base such as pyridine. The reaction is carried out in methanol, and the product is obtained after purification .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and purity of the final product .

化学反应分析

Diazotization and Chlorination

The 2-amino group undergoes diazotization reactions with nitrosylsulfuric acid, enabling substitution with halogens. Key findings include:

-

Diazotization at 10°C in dilute sulfuric acid with sodium nitrite produces unstable diazonium intermediates .

-

Chlorination yields 2-chloro-4-methyl-5-acetylthiazole with a 30–50% efficiency, depending on reaction conditions (Table 1) .

Table 1: Substituent effects on chlorination yields

| Substituent Position | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2-Amino, 4-Methyl | 2-Chloro-4-methylthiazole | 50 | H₂SO₄, NaNO₂, 10°C |

| 2-Amino, 5-Acetyl | 2-Chloro-5-acetylthiazole | 30 | HCl, NaNO₂, 0°C |

Acylation and Hydrolysis

The acetyl group at position 5 participates in nucleophilic acyl substitution:

-

Acetylation : Treatment with acetic anhydride converts the amino group to an acetamido derivative, yielding 2-acetamido-4-methyl-5-acetylthiazole (m.p. 86–87°C) .

-

Hydrolysis : Under acidic conditions, the acetyl group hydrolyzes to a carboxylic acid, forming 2-amino-4-methylthiazole-5-carboxylic acid (m.p. 227°C) .

Cyclization and Condensation

The thiazole ring undergoes cyclocondensation with α-halo ketones:

-

Reaction with chloroacetone in ethanol forms 4-methyl-5-acetylthiazolo[3,2-a]pyrimidine derivatives, confirmed by NMR and mass spectrometry .

-

Condensation with DMF-DMA (dimethylformamide dimethyl acetal) produces enaminones, which are precursors for fused heterocycles .

Oxidation Reactions

The acetyl group is resistant to mild oxidants but reacts with strong agents:

-

MnO₂ oxidation converts alcohol intermediates (from LDA-mediated alkylation) to ketones, though direct oxidation of 2-amino-4-methyl-5-acetylthiazole remains unreported .

Stability and Decomposition

-

Diazonium intermediates decompose above 15°C, releasing nitrogen gas and forming chlorinated byproducts .

-

Prolonged heating in acidic media leads to ring degradation, producing thiourea derivatives .

Comparative Reactivity

-

Amino group : More reactive than the acetyl group, participating in diazotization and acylation.

-

Steric effects : The 4-methyl group hinders electrophilic substitution at position 4, directing reactions to position 2 .

This compound’s versatility in forming halogenated derivatives, heterocyclic fused systems, and acylated products makes it valuable in medicinal and materials chemistry. Further studies on catalytic functionalization could expand its synthetic utility.

科学研究应用

Chemical Synthesis Applications

Building Block for Heterocyclic Compounds

2-Amino-4-methyl-5-acetylthiazole serves as a crucial building block in the synthesis of complex heterocyclic compounds. It is used to create derivatives that exhibit a range of biological activities, making it valuable in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

- Reagents : 3-chloro-2,4-pentanedione and thiourea.

- Conditions : The reaction is conducted in methanol with a base like pyridine.

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, suggesting potential applications in developing new antimicrobial agents.

Antimalarial Drug Development

The compound has been identified as a promising candidate for antimalarial drug development. Its derivatives have shown significant activity against Plasmodium falciparum, particularly targeting the ring stage of the malaria parasite's life cycle. This selective action could disrupt the parasite's development and prevent disease progression .

Medicinal Chemistry

Precursor for Pharmaceutical Agents

this compound is utilized as a precursor in synthesizing pharmaceutical agents. Its derivatives have been explored for their anticancer properties, with several analogues demonstrating efficacy against various cancer cell lines .

Case Study: Anticancer Activity

A study synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones from this compound, revealing promising anticancer activity against multiple human cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiazole ring enhance biological activity .

Industrial Applications

Use in Dyes and Pigments

In addition to its biological applications, this compound is employed in producing dyes and pigments. Its unique chemical structure allows it to participate in various industrial chemical reactions, contributing to the dye manufacturing process.

作用机制

The mechanism of action of 2-Amino-4-methyl-5-acetylthiazole involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as metabolism and signal transduction

相似化合物的比较

- 2-Amino-5-nitrothiazole

- 2-Amino-6-nitrobenzothiazole

- 2-Amino-1,3,4-thiadiazole

Comparison: 2-Amino-4-methyl-5-acetylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

2-Amino-4-methyl-5-acetylthiazole, a thiazole derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which facilitates interactions with various biological targets. This article will explore its biological activities, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS, and its structure features a thiazole ring with an amino group and an acetyl side chain. This configuration allows for significant biological interactions.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities. The compound's efficacy against various pathogens has been documented in several studies:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory |

The mechanism of action is believed to involve disruption of microbial cell walls and interference with metabolic pathways.

2. Anticancer Properties

The anticancer potential of this compound has been extensively studied. It has shown promising results in inhibiting the proliferation of various cancer cell lines:

| Cell Line | IC (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 0.09 | |

| HCA-7 (colorectal cancer) | 0.28 | |

| A549 (lung cancer) | 0.37 |

The compound's mechanism involves binding to the colchicine site of tubulin, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .

3. Anti-inflammatory Effects

Research has demonstrated that this compound can significantly reduce levels of prostaglandin E (PGE), a key mediator in inflammation:

These findings suggest potential applications in treating inflammatory conditions.

4. Other Pharmacological Activities

Beyond the aforementioned activities, this compound has been investigated for additional pharmacological effects:

- Anticonvulsant Activity : Some derivatives have shown significant anticonvulsant properties in animal models .

- Antidiabetic Effects : Certain thiazole derivatives exhibit glucose-lowering effects, indicating potential use in diabetes management .

- Neuroprotective Effects : The compound may also offer protective effects in neurodegenerative diseases like Alzheimer's due to its ability to modulate specific biochemical pathways .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the efficacy of various thiazole derivatives, including this compound, against multiple cancer cell lines. The results indicated that compounds with specific substitutions at the amino position exhibited enhanced cytotoxicity, particularly against MCF-7 cells, where the IC value was significantly lower than that of standard chemotherapeutics .

Case Study 2: Anti-inflammatory Effects

In a preclinical study on inflammatory bowel disease models, treatment with this compound resulted in a marked decrease in inflammatory markers and PGE, supporting its potential therapeutic role in managing chronic inflammatory conditions .

属性

IUPAC Name |

1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-3-5(4(2)9)10-6(7)8-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUKCASRNJIQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352180 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30748-47-1 | |

| Record name | 2-Amino-4-methyl-5-acetylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Acetyl-2-amino-4-methylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-Amino-4-methyl-5-acetylthiazole a promising starting point for developing new antimalarial drugs?

A1: this compound possesses a structure that can be easily modified to create diverse derivatives, including thiazolyl hydrazonothiazolamines and 1,3,4-thiadiazinyl hydrazonothiazolamines. These derivatives have shown promising in vitro antimalarial activity, particularly against Plasmodium falciparum. []

Q2: How do these this compound derivatives affect the malaria parasite, Plasmodium falciparum?

A2: Research indicates that at least one derivative, compound 4l, specifically targets the ring stage of the P. falciparum life cycle. [] While the exact mechanism of action remains to be fully elucidated, the compound's selective action against the ring stage suggests it may interfere with critical metabolic pathways or processes specific to this developmental stage. Further research is needed to confirm the precise targets and downstream effects.

Q3: What is the significance of compound 4l's activity against the ring stage of P. falciparum?

A3: Targeting the ring stage of P. falciparum is particularly important for antimalarial drug development because it is during this stage that the parasite differentiates into merozoites, the forms responsible for invading red blood cells and causing the clinical symptoms of malaria. Inhibiting ring stage development could potentially break the parasite's life cycle and prevent disease progression. []

Q4: Besides its potential for antimalarial drug development, are there other applications of this compound?

A4: Yes, this compound serves as a versatile building block for various heterocyclic compounds with potential biological activities. For example, it has been used to synthesize 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones, which have shown anticancer and antimicrobial properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。